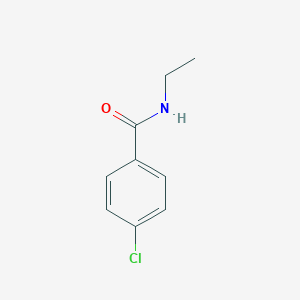

4-chloro-N-ethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRYLYLDCHDRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181426 | |

| Record name | Benzamide, 4-chloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26930-17-6 | |

| Record name | Benzamide, 4-chloro-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026930176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC405478 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-chloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-chloro-N-ethylbenzamide chemical and physical properties.

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical importance of a comprehensive understanding of chemical entities, from their fundamental properties to their synthesis and potential applications. This guide is crafted to provide a detailed technical overview of 4-chloro-N-ethylbenzamide, a compound of interest in synthetic and medicinal chemistry. The structure of this document is designed to be fluid and logical, moving from the foundational chemical identity to practical laboratory applications. The information herein is supported by authoritative sources to ensure scientific integrity and empower researchers in their endeavors.

Chemical Identity and Core Properties

This compound is a monosubstituted benzamide derivative. Its structure features a central benzene ring substituted with a chlorine atom at the para-position (position 4) and an N-ethylamido group. This seemingly simple structure gives rise to a specific set of chemical and physical properties that dictate its behavior in chemical reactions and biological systems.

Molecular Structure and Identifiers

A clear understanding of the molecule's identity is paramount for any scientific investigation.

-

IUPAC Name: this compound[1]

-

CAS Number: 26930-17-6[1]

-

Molecular Formula: C₉H₁₀ClNO[1]

-

Molecular Weight: 183.63 g/mol [1]

-

InChI Key: TXRYLYLDCHDRSJ-UHFFFAOYSA-N[1]

-

SMILES: CCNC(=O)C1=CC=C(C=C1)Cl[1]

Physicochemical Properties

The physical properties of a compound are essential for its handling, purification, and formulation. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Physical State | Solid (predicted) | General knowledge |

| Melting Point | No data available | |

| Boiling Point | 322.7°C at 760 mmHg | [2] |

| Density | 1.16 g/cm³ | [2] |

| Solubility | No quantitative data available. Expected to have low solubility in water and higher solubility in organic solvents. | General knowledge |

Synthesis of this compound: A Practical Approach

Reaction Principle

The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.

Experimental Protocol: A Proposed Synthesis

This protocol is a self-validating system, where the purity and identity of the product can be confirmed through standard analytical techniques.

Materials:

-

4-chlorobenzoyl chloride

-

Ethylamine (as a solution, e.g., 70% in water)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Methanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath.

-

Amine Addition: Slowly add a solution of ethylamine (2.0 equivalents) to the stirred solution of 4-chlorobenzoyl chloride. The excess amine acts as a base to neutralize the HCl byproduct.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield this compound as a solid.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques. While specific spectral data is not available in the search results, PubChem indicates the existence of 1H NMR, 13C NMR, GC-MS, UV-Vis, IR, and Raman spectra for this compound[1]. The expected key features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), two distinct signals for the aromatic protons (due to the para-substitution), and a broad signal for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the carbonyl carbon, and the carbons of the chloro-substituted benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands typical for a secondary amide:

-

N-H stretch: A sharp peak around 3300 cm⁻¹.

-

C=O stretch (Amide I band): A strong absorption around 1640 cm⁻¹.

-

N-H bend (Amide II band): An absorption around 1550 cm⁻¹.

-

C-Cl stretch: An absorption in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. The fragmentation pattern will likely involve the loss of the ethyl group and other characteristic fragments of the benzoyl moiety.

Reactivity and Potential Applications

While specific applications for this compound are not well-documented in the provided search results, its structure as a substituted benzamide suggests its utility as a building block in organic synthesis and medicinal chemistry.

Chemical Reactivity

The reactivity of this compound is primarily centered around three functional groups:

-

Amide Group: The amide bond can undergo hydrolysis under acidic or basic conditions to yield 4-chlorobenzoic acid and ethylamine.

-

Aromatic Ring: The chlorine-substituted benzene ring can undergo electrophilic aromatic substitution reactions, although the chloro and amido groups will influence the position of substitution. Nucleophilic aromatic substitution of the chlorine is also possible under harsh conditions.

-

N-H Bond: The proton on the nitrogen can be deprotonated by a strong base, allowing for N-alkylation or other modifications.

Potential Applications in Drug Discovery

The benzamide scaffold is a common feature in many biologically active compounds. While research on this compound itself is limited, related structures have been investigated for various therapeutic purposes. For instance, more complex benzamide derivatives have been explored as potential analgesic and anti-inflammatory agents[4]. Therefore, this compound serves as a valuable starting material or intermediate for the synthesis of more complex molecules with potential pharmacological activity.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.

Hazard Identification:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

In case of inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Diagram of Hazard and Precautionary Measures:

Caption: Key hazards and recommended safety precautions.

Conclusion

This compound is a valuable chemical intermediate with well-defined, albeit not fully documented, chemical and physical properties. This guide provides a comprehensive overview of its identity, a practical approach to its synthesis, an outline of its expected spectroscopic characteristics, and essential safety information. While specific applications of this compound are yet to be widely reported, its structural motifs suggest its potential as a precursor in the development of novel pharmaceuticals and other functional organic materials. Further research to fully characterize its physical properties, such as its melting point and solubility, and to explore its synthetic utility is warranted.

References

- Smolecule. (2023, August 15). 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide.

- ChemBK. (n.d.). Benzamide, 4-Chloro-N-(2-(4-morpholinyl)ethyl)-.

- PubChem. (n.d.). Benzamide, 4-chloro-N-ethyl-.

- Solubility of Things. (n.d.). 4-Chloro-N-(2-morpholinoethyl)benzamide.

- Cheméo. (n.d.). Benzamide, 4-chloro-N-ethyl-N-methyl- - Chemical & Physical Properties.

- PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide.

- PubChem. (n.d.). 4-chloro-N,N-diethylbenzamide.

- PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide.

- SpectraBase. (n.d.). N-(4-Chlorobenzyl)-4-ethylbenzamide - Optional[Vapor Phase IR] - Spectrum.

- ChemNet. (n.d.). This compound.

- NIST. (n.d.). Benzamide, 4-chloro-N-ethyl-N-methyl-.

- Guidechem. (n.d.). 4-Chloro-N-ethyl-3-nitro-N-phenylbenzamide 328258-51-1 wiki.

- Sigma-Aldrich. (n.d.). 4-Ethylbenzamide 33695-58-8.

- BenchChem. (2025). A Technical Guide to 4-Chlorobenzamide: Molecular Profile and Synthesis.

- BLD Pharm. (n.d.). 26930-17-6|this compound.

- Google Patents. (n.d.). RU2414462C1 - Method for preparing 4-chlor-n-(2-morpholinoethyl)benzamide.

- Google Patents. (n.d.). EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

- Vibrant Pharma Inc. (n.d.). 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide.

- BenchChem. (2025). solubility of 4-benzoylbenzamide in common organic solvents.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

Sources

An In-depth Technical Guide to 2-Chloro-N-benzylacetamide (C9H10ClNO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-benzylacetamide, with the chemical formula C9H10ClNO, is a versatile synthetic intermediate that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its IUPAC name is N-benzyl-2-chloroacetamide , and it is also known by its CAS number, 2564-06-9 .[3][4][5] This compound serves as a crucial building block for a diverse range of more complex molecules, leveraging the reactivity of its α-chloroacetamide moiety for nucleophilic substitution reactions.[2][6] This reactivity allows for the facile introduction of various functional groups, making it an ideal scaffold for constructing libraries of compounds for structure-activity relationship (SAR) studies.[2] Notably, derivatives of 2-chloro-N-benzylacetamide have demonstrated promising pharmacological activities, including potential as antipsychotic, anticancer, and antimicrobial agents, positioning this compound as a key starting material in the development of novel therapeutics.[1][2][6][7]

Physicochemical Properties

2-Chloro-N-benzylacetamide is a solid at room temperature, typically appearing as colorless to light yellow crystals.[7] It possesses a characteristic odor and is soluble in some organic solvents like ethanol and ether, but has poor solubility in water.[7]

| Property | Value | Source |

| IUPAC Name | N-benzyl-2-chloroacetamide | |

| Molecular Formula | C9H10ClNO | [3], [4] |

| Molecular Weight | 183.63 g/mol | [3], [4] |

| CAS Number | 2564-06-9 | [3], [4] |

| Melting Point | 93-96 °C | [3] |

| Appearance | Colorless to light yellow crystalline solid | [7] |

Synthesis and Mechanism

The most common and efficient method for synthesizing 2-chloro-N-benzylacetamide is through the nucleophilic acyl substitution reaction between benzylamine and chloroacetyl chloride.[2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[8][9][10][11] This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A base, such as pyridine or triethylamine, is often used to scavenge the proton from the nitrogen and the liberated HCl.[12]

Caption: Synthesis of 2-Chloro-N-benzylacetamide.

Experimental Protocol: Synthesis of 2-Chloro-N-benzylacetamide

This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.

Materials:

-

Benzylamine

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, benzene)[13]

-

Base (e.g., triethylamine, pyridine)[12]

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve benzylamine in an anhydrous solvent.

-

Add a suitable base, such as triethylamine (typically 1.1 to 1.5 equivalents), to the solution.[12]

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add chloroacetyl chloride (typically 1.0 to 1.2 equivalents), dissolved in a small amount of the reaction solvent, to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.[12]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess base, then with water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield white to pale yellow crystals of 2-chloro-N-benzylacetamide.[14]

Spectroscopic Characterization

The structure of 2-chloro-N-benzylacetamide can be confirmed using standard spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm), the benzylic methylene protons (-CH₂-Ph, doublet), the amide proton (-NH-, broad singlet), and the α-chloro methylene protons (-CO-CH₂-Cl, singlet).[15] |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons of the benzyl ring, the benzylic methylene carbon, and the α-chloro methylene carbon.[15][16] |

| FTIR | Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, C-N stretching, and C-H stretches of the aromatic and aliphatic groups. A C-Cl stretch is also expected.[17] |

| Mass Spec | The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the chloroacetyl group and the formation of the benzyl cation. |

Applications in Drug Discovery

The primary value of 2-chloro-N-benzylacetamide in drug development lies in its role as a versatile synthetic intermediate.[6] The reactive chlorine atom is readily displaced by various nucleophiles, allowing for the synthesis of a wide array of derivatives with diverse pharmacological activities.[2]

Precursor for Antipsychotic Agents

A significant application of 2-chloro-N-benzylacetamide is in the synthesis of 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides, which have been investigated as potential atypical antipsychotic agents.[2][18] These compounds often exhibit a mixed affinity for dopamine D2 and serotonin 5-HT1A/5-HT2A receptors, a hallmark of atypical antipsychotics which is associated with improved efficacy against negative symptoms of schizophrenia and a reduced incidence of extrapyramidal side effects.[3][4][19][20][21][22]

Caption: Workflow for developing antipsychotic agents.

Scaffold for Anticancer Drug Candidates

Derivatives of N-benzylacetamide have also shown promise as anticancer agents.[1][7][23] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the JAK2/STAT3 pathway and the disruption of tubulin polymerization.[1] By serving as a starting material, 2-chloro-N-benzylacetamide facilitates the synthesis of novel compounds for screening against various cancer cell lines.[24]

Caption: Inhibition of the JAK2/STAT3 signaling pathway.

Development of Antimicrobial Agents

The chloroacetamide moiety itself is known to contribute to the antimicrobial activity of certain compounds.[13][25] Research has shown that N-substituted chloroacetamide derivatives can exhibit significant antibacterial and antifungal properties.[14] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase II, which are critical for DNA replication and transcription.[6] Therefore, 2-chloro-N-benzylacetamide is a valuable precursor for synthesizing novel antimicrobial agents to combat drug-resistant pathogens.

Safety and Handling

2-Chloro-N-benzylacetamide is an irritant and may cause irritation to the eyes, skin, and respiratory tract.[7] It is also combustible.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[7]

Conclusion

2-Chloro-N-benzylacetamide is a compound of significant interest to the drug discovery and development community. Its straightforward synthesis, coupled with the high reactivity of its α-chloro group, makes it an exceptionally versatile intermediate for the creation of diverse molecular scaffolds. The demonstrated potential of its derivatives as antipsychotic, anticancer, and antimicrobial agents underscores its importance as a foundational building block in the quest for novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity is crucial for any researcher aiming to leverage this compound in their synthetic and medicinal chemistry endeavors.

References

-

2-Chloro-N-benzylacetamide - Introduction. (2024, April 10). ChemBK. [Link]

-

Kinetic studies of the reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. PubMed. [Link]

-

Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics. PubMed. [Link]

-

Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. (2019, December 1). ResearchGate. [Link]

-

Fe-Catalyzed Oxidative C-H/N-H Coupling between Aldehydes and Simple Amides - Supporting Information. The Royal Society of Chemistry. [Link]

-

Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. PubMed. [Link]

-

Nucleophilic Acyl Substitution. BYJU'S. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry. [Link]

-

4.5: Nucleophilic acyl substitution reactions. (2023, September 21). Chemistry LibreTexts. [Link]

-

21.2: Nucleophilic Acyl Substitution Reactions. (2024, September 30). Chemistry LibreTexts. [Link]

-

Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. An-Najah National University. [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]

-

Supporting Information. Semantic Scholar. [Link]

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020, August 31). PMC. [Link]

-

Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

-

Synthesis, computational studies and preliminary pharmacological evaluation of 2 [4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. (2011, July). ResearchGate. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research. [Link]

-

Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. CER. [Link]

-

N-benzyl-2-chloroacetamide - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Synthesis and Preliminary Pharmacological Evaluation of 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides: Potential Antipsychotics. ResearchGate. [Link]

-

N-Benzylacetamide. PubChem. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

-

chloroacetamide. Organic Syntheses Procedure. [Link]

-

Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. [Link]

-

Chloroacetamide. Wikipedia. [Link]

-

Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. SpringerLink. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. PMC. [Link]

-

2-Chloro-N-ethylacetamide. NIST WebBook. [Link]

-

2-CHLORO-N-BENZYLACETAMIDE. Research Scientific. [Link]

-

Mass spectrum of N-benzylacetamide. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Chloro-N-benzylacetamide 97 2564-06-9 [sigmaaldrich.com]

- 3. Synthesis and Biological Evaluation of Five-Atom-Linker-Based Arylpiperazine Derivatives with an Atypical Antipsychotic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. ijpsr.info [ijpsr.info]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]

- 17. spectrabase.com [spectrabase.com]

- 18. researchgate.net [researchgate.net]

- 19. Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Secure Verification [cer.ihtm.bg.ac.rs]

- 23. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 25. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-chloro-N-ethylbenzamide (CAS No: 26930-17-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-chloro-N-ethylbenzamide, a versatile benzamide derivative with significant potential in medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, characterization, and explores its emerging applications, offering field-proven insights and detailed methodologies for the scientific community.

Introduction: The Significance of Substituted Benzamides

Benzamide and its derivatives represent a critical scaffold in modern pharmacology, exhibiting a broad spectrum of biological activities.[1] These compounds are integral to the development of therapeutics for a range of conditions, including cancer, inflammation, and microbial infections. The strategic substitution on the benzamide core allows for the fine-tuning of a molecule's physicochemical properties and biological targets, making it a privileged structure in drug discovery. This compound, the subject of this guide, is a halogenated benzamide that has garnered interest for its potential as a building block and a bioactive molecule in its own right.

Chemical Identity:

| Identifier | Value | Source |

| CAS Number | 26930-17-6 | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₉H₁₀ClNO | PubChem[2] |

| Molecular Weight | 183.63 g/mol | PubChem[2] |

| Canonical SMILES | CCNC(=O)C1=CC=C(C=C1)Cl | PubChem[2] |

| InChIKey | TXRYLYLDCHDRSJ-UHFFFAOYSA-N | PubChem[2] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly and efficiently achieved through the acylation of ethylamine with 4-chlorobenzoyl chloride. This nucleophilic acyl substitution reaction is robust and provides a high yield of the desired product. The causality behind this experimental choice lies in the high reactivity of the acyl chloride, which readily reacts with the primary amine. The use of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis via Acylation

This protocol is a self-validating system, with clear steps for reaction, workup, and purification, ensuring reproducibility.

Materials and Equipment:

-

4-chlorobenzoyl chloride

-

Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a gas)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Triethylamine or Pyridine (as a base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Base: To the cooled ethylamine solution, add triethylamine (1.2 equivalents) dropwise while maintaining the temperature below 10 °C.

-

Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane in a separate dropping funnel. Add the 4-chlorobenzoyl chloride solution to the reaction mixture dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a white to off-white solid.

-

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Characterization and Spectroscopic Analysis

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons (two doublets), and the amide proton (a broad singlet). |

| ¹³C NMR | Resonances for the ethyl carbons, the aromatic carbons (including the carbon attached to chlorine), and the carbonyl carbon. |

| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and C-Cl stretch. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom. |

Representative Spectral Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J=8.5 Hz, 2H), 7.40 (d, J=8.5 Hz, 2H), 6.10 (br s, 1H), 3.45 (q, J=7.2 Hz, 2H), 1.25 (t, J=7.2 Hz, 3H).

-

IR (KBr, cm⁻¹): 3280 (N-H stretch), 1635 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1090 (C-Cl stretch).

-

MS (EI, m/z): 183 (M⁺), 185 (M⁺+2), 139, 111.

Applications in Drug Discovery and Development

Substituted benzamides, including this compound, are promising scaffolds in the development of novel therapeutic agents due to their diverse biological activities.

Anticancer Potential

Numerous benzamide derivatives have demonstrated significant anticancer activity.[3] Their mechanisms of action are varied and can include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases, and the induction of apoptosis. While specific studies on this compound are emerging, related chloro-substituted benzamides have shown potent cytotoxic effects against various cancer cell lines.

Anticancer Activity of Related Benzamide Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 4-chloro-N-(4-(...))benzenesulfonamide derivatives | HepG2 (Liver Cancer) | More active than doxorubicin | [3] |

| N-(3-chloro-1,4-dioxo...)-benzamide | Prostate Cancer (PC-3, DU-145) | 2.5 µM, 6.5 µM | [4] |

Anti-inflammatory Properties

Benzamide derivatives have also been investigated for their anti-inflammatory effects.[5][6] The mechanism often involves the inhibition of pro-inflammatory mediators and signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.[5]

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Chloro-substituted benzamides have shown promise as potential antibacterial agents.[1][7][8] Their mode of action can involve the disruption of essential bacterial processes. For instance, some benzamide derivatives are known to inhibit bacterial cell division by targeting the FtsZ protein.[7]

Antimicrobial Activity of Chloro-Benzamide Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| Difluorobenzamide derivatives | S. aureus (MRSA) | 4 µg/mL | [7] |

| 2-chlorobenzoic acid derivatives | E. coli | Comparable to Norfloxacin | [8] |

| 5-chloro-2-hydroxybenzamide derivatives | S. aureus (MRSA) | 15.62-31.25 µmol/L | [9] |

Logical Framework for Drug Development

The development of a new therapeutic agent based on the this compound scaffold would typically follow a structured workflow.

Caption: A simplified workflow for the development of drugs based on this compound.

Conclusion and Future Perspectives

This compound is a valuable molecule for researchers and drug development professionals. Its straightforward synthesis and the diverse biological activities associated with the benzamide scaffold make it an attractive starting point for the design and development of new therapeutic agents. Future research should focus on elucidating the specific molecular targets of this compound and its derivatives to better understand their mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for various therapeutic applications, from oncology to infectious diseases.

References

-

Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024). ResearchGate. [Link]

-

4-Chloro-N-(2-[(4-chlorobenzoyl)amino]ethyl)benzamide - 1H NMR Spectrum. SpectraBase. [Link]

-

Benzamide, 4-chloro-N-ethyl-. PubChem. [Link]

-

Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

-

Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry. [Link]

-

4-chloro-N,N-diethylbenzamide. PubChem. [Link]

-

Kumar, A., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research. [Link]

-

Kos, J., et al. (2016). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Ghorab, M. M., et al. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. European Journal of Medicinal Chemistry. [Link]

-

Benzamide, 4-chloro-N-ethyl-N-undecyl- - 13C NMR Spectrum. SpectraBase. [Link]

-

N-(4-Chlorobenzyl)-4-ethylbenzamide - Vapor Phase IR Spectrum. SpectraBase. [Link]

-

Benzamide, 4-chloro-N-ethyl-N-decyl- - Vapor Phase IR Spectrum. SpectraBase. [Link]

-

Smulson, M., et al. (2000). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Anticancer Research. [Link]

-

Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy. [Link]

-

Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin e 2 inhibitory properties. ResearchGate. [Link]

-

Sławiński, J., et al. (2005). Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Derivatives. European Journal of Medicinal Chemistry. [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). National Institutes of Health. [Link]

-

Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy. [Link]

-

4-chloro-n-ethyl-n-phenylbenzamide (C15H14ClNO). PubChemLite. [Link]

-

Benzamide, 4-chloro-. NIST WebBook. [Link]

-

Benzamide, 4-chloro-. NIST WebBook. [Link]

-

Synthesis, Anti-inflammatory and Anti-nociceptive Evaluation of Palmitoyl Benzamides. ResearchGate. [Link]

-

Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. Scilit. [Link]

-

Synthesis of 4-chloro-N-methyl-benzamide. PrepChem. [Link]

-

Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. (2009). National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzamide, 4-chloro-N-ethyl- | C9H10ClNO | CID 101292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of the Benzamide Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Introduction: The Benzamide Core in Modern Drug Discovery

Substituted benzamides represent a cornerstone in medicinal chemistry, forming a versatile class of compounds with a remarkable breadth of biological activities.[1][2] Their structural simplicity—a benzene ring linked to an amide group—belies their capacity for complex and highly specific interactions with a multitude of biological targets. This adaptability, achieved through precise chemical modifications on the aromatic ring and the amide nitrogen, has led to the development of successful therapeutic agents across diverse medical fields, including psychiatry, oncology, and infectious diseases.[1][3] Approximately 25% of the top-selling pharmaceuticals today contain an amide functional group, highlighting the significance of this moiety in drug design.[3]

This guide provides an in-depth exploration of the biological activities of substituted benzamides, designed for researchers, scientists, and drug development professionals. We will dissect their core mechanisms of action, delve into key therapeutic applications, analyze structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their synthesis and evaluation. Our focus is not merely on what these compounds do, but on the causality behind their activity and the experimental logic required to validate their potential.

Core Mechanisms of Action: A Tale of Diverse Targets

The pharmacological versatility of substituted benzamides stems from their ability to interact with a wide range of biological targets, primarily G-protein coupled receptors (GPCRs) and key enzymes.

Dopamine Receptor Antagonism: The Neuroleptic Mainstay

A primary and extensively studied mechanism of action for many substituted benzamides is the antagonism of dopamine D2-like receptors (D2, D3, and D4).[4][5] This activity is the foundation for their use as antipsychotic and antiemetic agents.[4][6] By competitively blocking the binding of dopamine to these receptors, these compounds modulate downstream signaling cascades. Specifically, D2-like receptors are Gi/o-coupled; their activation normally inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). Benzamide antagonists prevent this inhibition.[4]

Certain compounds, like amisulpride, exhibit a fascinating dual mechanism based on dosage.[7][8]

-

At low doses (e.g., 50 mg): They preferentially block presynaptic D2/D3 autoreceptors, which normally provide negative feedback on dopamine synthesis and release. This blockade results in an increase in synaptic dopamine, producing an antidepressant or disinhibitory effect, useful in treating conditions like dysthymia.[7][8][9]

-

At higher doses (400-1,200 mg): They act on postsynaptic D2/D3 receptors in the mesolimbic system, producing the potent dopamine-blocking effect required for antipsychotic activity.[7][8]

This selective modulation of the dopaminergic system in the mesocorticolimbic areas underpins their therapeutic efficacy.[9]

Enzyme Inhibition: A Modern Therapeutic Frontier

Beyond receptor modulation, substituted benzamides are potent inhibitors of several critical enzyme classes.

-

Histone Deacetylases (HDACs): A significant number of benzamide derivatives have been developed as HDAC inhibitors for cancer therapy.[10][11] HDACs regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor genes.[10][11] The o-aminobenzamide moiety acts as a key pharmacophore, chelating the zinc ion within the HDAC active site, thereby blocking its enzymatic activity.[10] This inhibition results in histone hyperacetylation and the re-expression of genes that can arrest the cell cycle and induce apoptosis.[11]

-

Acetylcholinesterase (AChE): Certain benzamide derivatives inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine.[4] This mechanism is of high interest for the symptomatic treatment of Alzheimer's disease. Structure-activity relationship studies have shown that the position of substitutions on the benzamide core markedly influences inhibitory activity and selectivity.[12][13]

-

Other Enzymes: The benzamide scaffold has also been successfully adapted to target other enzymes, including 12-Lipoxygenase (12-LOX) in inflammatory pathways and nucleoside triphosphate diphosphohydrolases (NTPDases) involved in purinergic signaling.[4][14]

Therapeutic Applications: From Bench to Bedside

The diverse mechanisms of substituted benzamides translate into a wide array of clinical and investigational applications.

Antipsychotic and Antidepressant Agents

As discussed, the ability to modulate dopamine D2/D3 receptors makes substituted benzamides like sulpiride and amisulpride effective treatments for psychiatric disorders.[7][9] They are considered atypical antipsychotics, successfully used for both the negative symptoms of schizophrenia and for depressive states like dysthymia.[9][15]

Antiemetic Agents

The chemoreceptor trigger zone (CTZ) in the brainstem is rich in D2 receptors. Benzamides like metoclopramide and trimethobenzamide act as antagonists in the CTZ, blocking emetic signals to the vomiting center, making them effective for managing nausea and vomiting from various causes.[4][16]

Anticancer Agents

The development of benzamides as anticancer agents is a rapidly growing field.[2] Their utility stems from multiple mechanisms:

-

HDAC Inhibition: As previously noted, this is a major strategy for inducing cell cycle arrest and apoptosis.[10][11]

-

Hedgehog Pathway Inhibition: Some derivatives act as potent Smoothened (SMO) antagonists, inhibiting the Hedgehog signaling pathway, which is aberrantly activated in certain cancers like medulloblastoma.[17]

-

Induction of Apoptosis: Novel derivatives have been shown to induce apoptosis through mechanisms like mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[18]

Antimicrobial and Antiparasitic Agents

Researchers have explored N-benzamide derivatives as novel agents to combat drug-resistant pathogens.[19] Their antimicrobial effects can arise from interfering with essential cellular processes, such as the inhibition of the FtsZ protein, which is critical for bacterial cell division.[19] Additionally, some benzamides have shown fungicidal and larvicidal activities, indicating potential applications in agriculture and pest control.[20][21]

Anticonvulsant Agents

Several series of 2-, 3-, and 4-aminobenzanilides have been evaluated for anticonvulsant activity.[22][23] These compounds are tested in preclinical models against seizures induced by maximal electroshock (MES) and pentylenetetrazole, with some derivatives showing potency and safety profiles comparable to established drugs like phenytoin.[22][23]

Table 1: Summary of Biological Activities and Representative Compounds

| Therapeutic Area | Primary Mechanism of Action | Biological Target(s) | Representative Compounds | References |

| Psychiatry | Dopamine Receptor Antagonism | Dopamine D2/D3 Receptors | Amisulpride, Sulpiride | [7][8][9] |

| Gastroenterology | Dopamine Receptor Antagonism | Dopamine D2 Receptors (CTZ) | Metoclopramide | [4][5][16] |

| Oncology | Enzyme Inhibition, Pathway Modulation | HDACs, Smoothened (SMO) | Entinostat (MS-275), GDC-0449 (Vismodegib) | [10][17][24] |

| Infectious Disease | Cellular Process Disruption | FtsZ Protein | Investigational N-benzamides | [3][19] |

| Neurology | Ion Channel Modulation (putative) | Voltage-gated ion channels | Investigational aminobenzanilides | [22][23] |

Structure-Activity Relationships (SAR): Rational Drug Design

Understanding how chemical structure relates to biological activity is paramount for optimizing lead compounds. For benzamides, SAR studies have yielded critical insights.

-

For HDAC Inhibition: A common pharmacophore consists of three parts: a zinc-binding motif (the benzamide itself), a linker region, and a surface-recognition "cap" domain. Modifications to the cap group are crucial for achieving selectivity among different HDAC isoforms.[24]

-

For Dopamine Receptor Affinity: The substitution pattern on the benzamide ring is critical. For instance, polar groups at specific positions can enhance binding affinity and selectivity for D3 or D4 receptors over D2.[4] The conformation of the molecule is also key; a planar conformation is often required for high-affinity D2 binding.

-

For AChE Inhibition: Studies comparing benzamide and picolinamide (a pyridine analog) derivatives revealed that the position of a dimethylamine side chain markedly influenced inhibitory activity. Para-substituted compounds showed more potent inhibition and selectivity against AChE.[12][13]

Key Experimental Protocols: A Self-Validating Approach

The trustworthiness of any finding rests on robust and reproducible experimental design. Here we outline core workflows and protocols for the synthesis and evaluation of substituted benzamides.

General Synthesis and Characterization Workflow

The synthesis of novel benzamides typically begins with commercially available starting materials and proceeds through standard organic chemistry reactions, followed by rigorous characterization to confirm structure and purity before biological testing.

Protocol 4.1.1: Amide Coupling using Benzoyl Chloride Causality: This is a common and efficient method. The use of a base like NaOH is critical to neutralize the HCl byproduct, driving the reaction to completion.

-

Preparation: Dissolve the desired amine (1.0 eq) in a suitable solvent (e.g., dichloromethane) containing a base (e.g., 5% NaOH solution or triethylamine, 1.2 eq).[25] Cool the mixture in an ice bath.

-

Addition: Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the cooled amine solution with vigorous stirring. The slow addition helps control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. This removes unreacted starting materials and byproducts.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzamide product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

In Vitro Biological Evaluation

Protocol 4.2.1: Dopamine D2 Receptor Radioligand Binding Assay Causality: This is a self-validating system to determine the affinity (Ki) of a test compound for the D2 receptor. It relies on the principle of competitive displacement of a known high-affinity radioligand.

-

Membrane Preparation: Homogenize tissues expressing the D2 receptor (e.g., rat striatum or cells transfected with the human D2 receptor) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Assay buffer.

-

A fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

-

A range of concentrations of the test benzamide compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

-

For Total Binding: Add vehicle instead of the test compound.

-

For Non-Specific Binding (NSB): Add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to saturate the receptors.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 2: Representative Quantitative Data for Benzamide Derivatives

| Compound ID | Biological Assay | Target | Activity Metric | Value | Reference |

| Amisulpride | Antipsychotic/Antidepressant | Dopamine D2/D3 | Dose-dependent | 50-100 mg (antidepressant) | [9] |

| Compound 7a | AChE Inhibition | Acetylcholinesterase | IC50 | 2.49 µM | [12] |

| Compound 21 | Anticonvulsant (MES test) | N/A (in vivo) | ED50 | 13.48 mg/kg | [22] |

| Compound 8j | CETP Inhibition | CETP | IC50 | 1.3 µM | [26] |

| Compound 5a | Antibacterial | E. coli | MIC | 3.12 µg/mL | [3] |

| Compound BJ-13 | Anticancer | Gastric Cancer Cells | Antiproliferative | Potent activity noted | [18] |

| CPD-60 | HDAC Inhibition | HDAC1 | Binding Energy | -21.2 kcal/mol | [24] |

Conclusion and Future Directions

The substituted benzamide scaffold is a testament to the power of targeted chemical modification in drug discovery. Its proven success as a framework for dopamine receptor antagonists has paved the way for its exploration in a multitude of other therapeutic areas, from oncology to infectious diseases. The ability to fine-tune activity and selectivity through rational design, guided by detailed SAR and computational studies, ensures that benzamides will remain a privileged structure in the development of novel therapeutics.

Future research will likely focus on developing derivatives with enhanced isoform selectivity (e.g., for specific HDACs or dopamine receptor subtypes) to improve efficacy and reduce off-target side effects. Furthermore, the design of multi-target benzamides that can simultaneously modulate different pathways (e.g., a compound with both HDAC inhibitory and anti-angiogenic properties) represents an exciting frontier for treating complex diseases like cancer. As our understanding of disease biology deepens, the versatility of the benzamide core will undoubtedly be leveraged to meet new therapeutic challenges.

References

- Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide. (n.d.). Benchchem.

- In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide. (n.d.). Benchchem.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). MDPI.

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI.

-

Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247-253. [Link]

- Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). PubMed.

- Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). PubMed.

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI.

- Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. (n.d.). Benchchem.

- Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). National Institutes of Health.

- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (n.d.). MDPI.

- A Comparative Analysis of the Antimicrobial Spectrum of Benzamide Derivatives. (n.d.). Benchchem.

-

Clark, C. R., Lin, C. M., & Sansom, R. T. (1986). Anticonvulsant activity of 2- and 3-aminobenzanilides. Journal of Medicinal Chemistry, 29(8), 1534-1537. [Link]

- Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. (1992). PubMed.

- Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. (n.d.). Benchchem.

- Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). PubMed.

- A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential. (n.d.). Benchchem.

- The Ascendant Role of Novel Benzamide Derivatives in Oncology: A Technical Guide to Their Antitumor Properties. (n.d.). Benchchem.

-

Jenner, P., & Marsden, C. D. (1979). The substituted benzamides--a novel class of dopamine antagonists. Life sciences, 25(6), 479–485. [Link]

-

Elliott, P. N., Jenner, P., Huizing, G., Marsden, C. D., & Miller, R. (1977). Substituted benzamides as cerebral dopamine antagonists in rodents. Neuropharmacology, 16(5), 333-342. [Link]

- Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. (2025). PubMed.

-

Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(6), 965-972. [Link]

- Strupińska, M., Rostafińska-Suchar, G., Stables, J. P., & Paruszewski, R. (2009). New Derivatives of Benzylamide With Anticonvulsant Activity. Acta Poloniae Pharmaceutica, 66(2), 155-159.

- Consensus on the use of substituted benzamides in psychiatric patients. (n.d.). PubMed.

-

Clark, C. R., Wells, M. J., Sansom, R. T., Norris, G. N., Dockens, R. C., & Ravis, W. R. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779-782. [Link]

- Consensus on the Use of Substituted Benzamides in Psychiatric Patients. (2004). Karger Publishers.

- The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. (2025). ResearchGate.

- Design and radiofluorination of benzamide dopamine D2 receptor ligands. (1990). INIS-IAEA.

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). PubMed.

- Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors. (2017). PubMed.

-

Smith, H. S. (2011). Dopamine receptor antagonists. Annals of Palliative Medicine, 0(0), 0. [Link]

- Synthesis and analysis of amides. (n.d.). Chemistry Education.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted benzamides as cerebral dopamine antagonists in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 17. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anticonvulsant activity of 2- and 3-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 26. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery of Novel Carboxamides

Introduction: The Carboxamide as a Privileged Scaffold in Modern Drug Discovery

The carboxamide functional group is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and biologically active molecules.[1][2][3][4] Its unique structural and electronic properties, including a stable amide bond and the capacity for hydrogen bonding, allow it to serve as a versatile building block in designing compounds with diverse pharmacological activities.[5][6] Carboxamides are integral to a wide array of therapeutics, from anti-infectives to anticancer agents, underscoring their significance in drug design and development.[1][2][3][4] This guide provides a technical overview of the modern strategies employed in the discovery of novel carboxamides, from innovative synthesis to biological evaluation and lead optimization.

Chapter 1: Modern Synthetic Strategies for Novel Carboxamides

The synthesis of the amide bond is one of the most performed reactions in medicinal chemistry. However, traditional methods often rely on stoichiometric coupling agents, which suffer from poor atom economy and generate significant waste.[7][8] The field has consequently shifted towards more efficient and sustainable catalytic approaches.

Direct Catalytic Amidation

The ideal synthesis of a carboxamide involves the direct coupling of a carboxylic acid and an amine with the extrusion of water. This approach is thermodynamically challenging but has been made feasible through the development of various catalytic systems.

Causality Behind Catalytic Choices: The primary driver for adopting catalytic methods is the alignment with green chemistry principles. By avoiding stoichiometric activators like carbodiimides (e.g., DCC) and additives, these methods reduce waste, often operate under milder conditions, and improve overall process efficiency.[9] The catalyst's role is to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine, thereby overcoming the thermodynamic barrier.[7]

Common catalytic approaches include:

-

Boron-based Catalysts: Boronic acids and their derivatives have emerged as effective catalysts for direct amidation, prized for their low toxicity and mild reaction conditions.[9]

-

Lewis Acid Catalysis: Metal triflates, such as those of hafnium(IV) and ytterbium(III), can efficiently catalyze the formation of primary amides from carboxylic acids using silylating agents like bis(trimethylsilyl)amine.[10]

-

Copper-Catalyzed Methods: Copper catalysis has been successfully applied to synthesize glycosyl carboxamides from glycosyl carboxylic acids and isocyanates, proceeding through a Mumm-type rearrangement.[11]

High-Throughput Synthesis and Library Design

To rapidly explore the vast chemical space around a carboxamide core, high-throughput synthesis (HTS) has become an indispensable tool.[12] This strategy involves the parallel synthesis of a large number of compounds, enabling the rapid generation of structure-activity relationship (SAR) data.

The Logic of Parallel Synthesis: The rationale behind HTS is to accelerate the discovery process by simultaneously evaluating numerous chemical modifications.[13] By employing automated liquid handlers and miniaturized reaction formats (e.g., 96-well plates), researchers can efficiently screen various catalysts, solvents, and building blocks to identify optimal reaction conditions and promising new molecular architectures.[13] This approach is particularly powerful in the hit-to-lead and lead optimization phases of a project.

Scaffold Hopping and Bioisosteric Replacement

Generating novelty often involves moving beyond simple derivatization. Scaffold hopping and bioisosteric replacement are intelligent design strategies to discover new chemotypes with improved properties.

-

Scaffold Hopping: This involves replacing a central molecular core with a structurally distinct one while retaining similar biological activity. This was demonstrated in the discovery of a novel 1,2,4-triazole-containing carboxamide with antimalarial activity.[14]

-

Bioisosteric Replacement: This strategy involves substituting an atom or group with another that has similar physical or chemical properties. A notable example is the use of silicon to replace carbon, which has led to the development of novel silicon-containing carboxamide fungicides.[15]

Chapter 2: From Synthesis to Biological Activity

The discovery of a novel carboxamide is not complete until its biological activity is characterized. This involves a carefully designed cascade of assays to assess potency, selectivity, and mechanism of action.

Screening Cascades and Biological Evaluation

A typical screening cascade begins with a primary, high-throughput assay to identify "hits" from a compound library. These hits are then subjected to more complex secondary and tertiary assays to confirm activity and elucidate their mechanism.

For instance, in the search for novel anticancer carboxamides, a common primary screen is the MTT assay , which measures the metabolic activity of cells and serves as an indicator of cell viability and proliferation.[16][17] Compounds showing potent cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116, K-562) would then advance to further studies.[16]

Elucidating Structure-Activity Relationships (SAR)

SAR studies are crucial for transforming a moderately active "hit" into a potent and selective "lead." By systematically modifying the structure of a parent carboxamide and observing the effect on biological activity, researchers can build a comprehensive understanding of the key molecular features required for efficacy.

For example, in the development of succinate dehydrogenase inhibitor (SDHI) fungicides, SAR studies revealed that incorporating a diphenylamine scaffold into pyrazole-4-carboxamides significantly enhanced antifungal activity against pathogens like Rhizoctonia solani.[18] Similarly, modifications to a pyridine carboxamide core were shown to directly impact inhibitory activity against the SDH enzyme from Botrytis cinerea.[19][20]

Chapter 3: Case Studies in Novel Carboxamide Discovery

The versatility of the carboxamide scaffold is evident in its successful application across multiple therapeutic and agricultural domains.

Carboxamides as Fungicides: Targeting Succinate Dehydrogenase

Carboxamides are a prominent class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[19] These compounds disrupt the fungal respiratory chain by binding to the succinate dehydrogenase enzyme complex.

-

Novel Scaffolds: Recent research has focused on designing novel carboxamides containing chalcone, thiazole, or diphenylamine scaffolds to overcome resistance and broaden the spectrum of activity.[18][21][22][23]

-

Mechanism of Action: The carbonyl group of the N-substituted carboxamide often forms critical hydrogen bonds within the SDH binding pocket, while the N-substituent links to hydrophobic groups, anchoring the inhibitor to its target.[2]

Carboxamides as Anticancer Agents

Carboxamide derivatives are a promising class of compounds in oncology due to their ability to interact with multiple cancer-related targets.[16][17]

-

Targeting Key Pathways: N-substituted 1H-indole-2-carboxamides have demonstrated potent antiproliferative activity by targeting key proteins such as topoisomerase, PI3Kα, and EGFR.[16][17] The indole moiety is a privileged scaffold known to modulate critical pathways like apoptosis and cell cycle regulation.[16]

-

Selectivity: A key goal in cancer drug discovery is selectivity for cancer cells over normal cells. Studies have shown that specific carboxamide derivatives can achieve a high selectivity index, indicating a favorable therapeutic window.[16]

Carboxamides in Other Therapeutic Areas

The application of novel carboxamides extends beyond fungicides and oncology.

-

Immunomodulation: Quinoline-3-carboxamide derivatives have been identified as potent ligands for the Aryl Hydrocarbon Receptor (AHR), a key regulator of inflammatory responses. These compounds show potential for treating inflammatory skin diseases like atopic dermatitis.[24][25]

-

Antimalarial Activity: Through scaffold hopping efforts, a 1,2,4-triazole-containing carboxamide was identified as a novel antimalarial chemotype with nanomolar potency against Plasmodium falciparum.[14]

-

Antiparasitic and Antioxidant Activity: Sulphonamide pyrolidine carboxamides have been synthesized and shown to possess both antiplasmodial and antioxidant properties.[26]

Chapter 4: Key Experimental Protocols & Methodologies

Scientific integrity requires robust and reproducible experimental methods. The protocols described below are self-validating through the inclusion of controls and rigorous characterization steps.

Protocol: General Procedure for Catalytic Amidation

This protocol provides a generalized method for the synthesis of aromatic carboxamides using a carbodiimide coupling agent, a common and reliable method for small-scale synthesis.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve the starting aromatic acid (1.20 mmol) and the desired amine (e.g., dehydroabietylamine, 1.0 mmol) in 10 mL of dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.20 mmol) and 4-dimethylaminopyridine (DMAP, 0.10 mmol) to the solution. The causality here is that EDCI acts as the carboxylic acid activator, while DMAP serves as a catalyst to accelerate the reaction.

-

Reaction Monitoring: Stir the mixture at room temperature (25 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Once the reaction is complete, wash the organic phase sequentially with water (3 x 10 mL) and brine (3 x 10 mL). This step removes water-soluble reagents and byproducts.

-

Purification and Validation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the crude product via column chromatography. The structure and purity of the final carboxamide must be validated using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[18][27]

Visualization of Key Workflows

Diagrams are essential for visualizing complex processes and relationships in drug discovery.

Caption: A typical drug discovery workflow for novel carboxamides.

Caption: Workflow for high-throughput carboxamide synthesis optimization.

Data Presentation: Biological Activity

Summarizing quantitative data in tables allows for easy comparison of compound performance.

Table 1: Antifungal Activity of Novel Carboxamide Derivatives

| Compound ID | Target Fungus | EC₅₀ (mg/L) | Reference Fungicide | EC₅₀ (mg/L) | Source |

| 5k | R. solani | 0.20 | Boscalid | 0.74 | [21] |

| 6g | S. sclerotiorum | 0.6 | Thifluzamide | 4.4 | [23] |

| 6g | R. cerealis | 6.2 | Thifluzamide | 22.1 | [23] |

| 3f | B. cinerea | 5.6 (IC₅₀) | Thifluzamide | 7.61 (IC₅₀) | [19][20] |

| 4b | S. sclerotiorum | 0.067 | - | - | [27] |

Table 2: Anticancer Activity of N-substituted 1H-indole-2-carboxamides

| Compound ID | Cell Line | Activity | IC₅₀ (µM) | Source |

| 12 | K-562 (Leukemia) | Potent Cytotoxicity | 0.33 | [16] |

| 14 | K-562 (Leukemia) | Potent Cytotoxicity | 0.61 | [16] |

| 10 | HCT-116 (Colon) | Significant Cytotoxicity | 1.01 | [16] |

Conclusion and Future Outlook

The discovery of novel carboxamides continues to be a vibrant and highly productive area of research. The shift towards catalytic, atom-economical synthetic methods and the integration of high-throughput technologies are accelerating the pace of discovery. Future challenges will involve combating drug resistance, particularly in infectious diseases and oncology, and further refining the design of highly selective molecules with optimal pharmacokinetic profiles. The continued exploration of new scaffolds and the application of computational modeling will undoubtedly lead to the development of the next generation of carboxamide-based therapeutics.

References

-

Ghier T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. J. Chem. Pharm. Res., 15:034. [Link]

-

Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Al-Najdawi, M. M., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. International Journal of Molecular Sciences, 26(12), 5903. [Link]

-

Design, Synthesis, and Antifungal Activities of Novel Aromatic Carboxamides Containing a Diphenylamine Scaffold. Journal of Agricultural and Food Chemistry (ACS Publications). [Link]

-

Luo, B., et al. Design, Synthesis, and Antifungal Activities of Novel Carboxamides Derivatives Bearing a Chalcone Scaffold as Potential SDHIs. ChemistrySelect. [Link]

-

Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides. Journal of Agricultural and Food Chemistry (ACS Publications). [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry (ACS Publications). [Link]

-